LogP: 2-(2-Hydroxy-4-methylpyridin-3-yl)acetic acid vs. Unsubstituted 3-Pyridineacetic Acid
The target compound demonstrates an ACD/LogP of 0.31, representing a 0.40 log unit reduction relative to unsubstituted 3-pyridineacetic acid (LogP 0.71) [1]. This difference corresponds to an approximately 2.5-fold lower theoretical partition into n-octanol, indicating higher aqueous preference for the target compound.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 0.31 (ACD/LogP) |
| Comparator Or Baseline | 3-Pyridineacetic acid: 0.71 (ACD/LogP) |
| Quantified Difference | ΔLogP = -0.40 (~2.5× lower octanol partitioning) |
| Conditions | ACD/Labs LogP algorithm (chemsrc.com for target; molbase.cn for comparator) |
Why This Matters
Lower LogP in the target compound may translate to improved aqueous solubility and reduced non-specific binding—critical factors when selecting fragments or intermediates for biochemical screening cascades.
- [1] Molbase. (n.d.). 3-Pyridineacetic acid. LogP: 0.7087. Retrieved from https://qiye.molbase.cn/ View Source
